![molecular formula C16H16Cl2N4O2 B12895482 N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide CAS No. 823782-73-6](/img/structure/B12895482.png)
N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrimidin-2-yloxy group: This step involves the reaction of the piperidine intermediate with a pyrimidine derivative under suitable conditions.
Attachment of the 2,5-dichlorophenyl group: This can be done through a substitution reaction where the piperidine derivative reacts with a 2,5-dichlorophenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Studies may explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Research may investigate its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
823782-73-6 |
|---|---|
Formule moléculaire |
C16H16Cl2N4O2 |
Poids moléculaire |
367.2 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-4-pyrimidin-2-yloxypiperidine-1-carboxamide |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-11-2-3-13(18)14(10-11)21-16(23)22-8-4-12(5-9-22)24-15-19-6-1-7-20-15/h1-3,6-7,10,12H,4-5,8-9H2,(H,21,23) |
Clé InChI |
UWSUGKCOSUIUFY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OC2=NC=CC=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


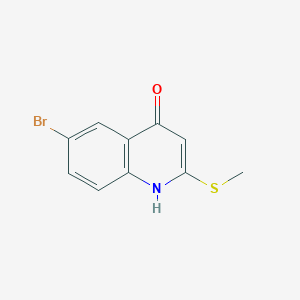
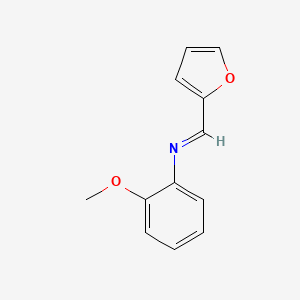
![7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B12895413.png)
![Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoate](/img/structure/B12895415.png)
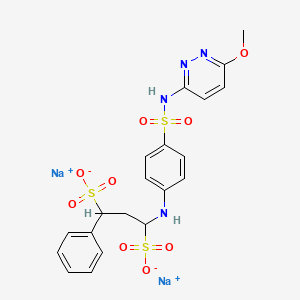
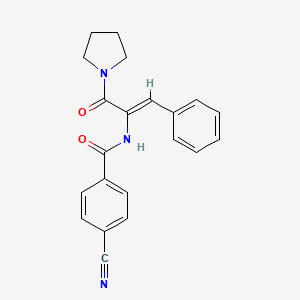
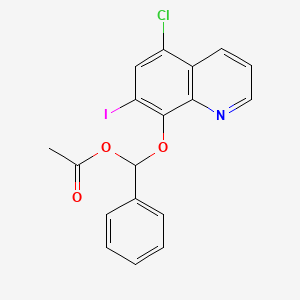
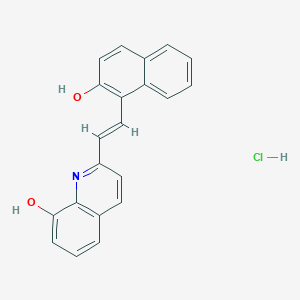
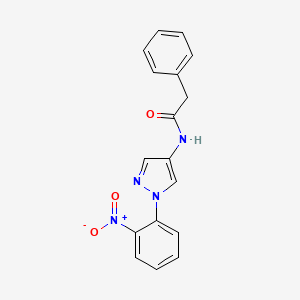
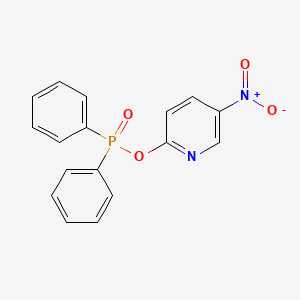
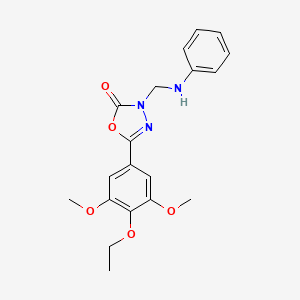
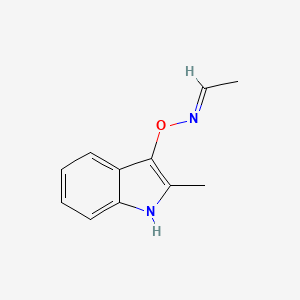
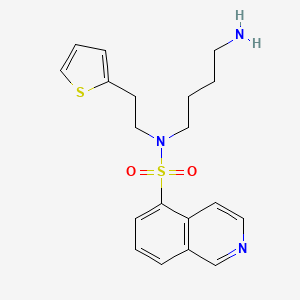
![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
